7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Biological Activity
Overview
7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique chemical structure comprises a triazolopyrimidine core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN5O2
- Molecular Weight : 353.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds in the triazolopyrimidine class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The presence of the chlorophenyl and methoxyphenyl groups may enhance binding affinity to specific receptors or enzymes, leading to altered cell signaling.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 8 to 32 µg/mL against these strains.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 16 | |
Staphylococcus aureus | 8 | |
Pseudomonas aeruginosa | 32 |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to:
- Reduction in Cell Viability : A significant decrease in cell viability was observed after 48 hours of treatment.
- Induction of Apoptosis : Flow cytometry analysis revealed increased early and late apoptotic cells post-treatment.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial pathogens. The findings highlighted:
- Broad Spectrum Activity : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Further investigation suggested that the antimicrobial activity may be due to disruption of bacterial cell membranes.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-3-7-14(21)8-4-12)26-20(23-11)24-19(25-26)13-5-9-15(28-2)10-6-13/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECVBXIWHCBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.